tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate
Description
Properties
CAS No. |
885268-77-9 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-9-8-15-10-6-5-7-11(12(10)18-9)16-13(17)19-14(2,3)4/h5-7,9,15H,8H2,1-4H3,(H,16,17) |
InChI Key |
ZRHVBLSZQSYNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(O1)C(=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation from Benzoxazine Carboxylic Acid Precursors
A recent and convenient method involves the following steps:
Synthesis of 4-oxo-4H-pyrrolo[2,1-c]benzoxazine-3-carboxylic acids
These acids are synthesized by the reaction of methyl (2-oxo-2H-1,4-benzoxazine-3(4H)-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane. This step builds the benzoxazine ring with the desired substitution pattern.Conversion to tert-butyl carbamates via Curtius Rearrangement
The carboxylic acids undergo a Curtius rearrangement in the presence of diphenylphosphoryl azide (DPPA), triethylamine, and tert-butanol in toluene at 110 °C for 6–14 hours. This reaction transforms the acid into the corresponding tert-butyl carbamate derivative, i.e., tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate.Optional Deprotection to Amines
Treatment of the carbamate with hydrogen chloride in dioxane at room temperature for 4–6 hours removes the Boc group, yielding the free amine.
This method is characterized by good yields, operational simplicity, and the ability to produce a series of related derivatives by modifying the starting esters or amines.
Reference: Current Chemistry Letters, 2024
Alternative Preparation via Alkylation and Carbamate Formation
Another approach involves:
- Starting from a hydroxymethyl-substituted benzoxazine intermediate.
- Alkylation with methyl isocyanate or related carbamoylating agents to install the carbamate moiety.
- Selective nitration or other functional group modifications can be performed at specific positions on the benzoxazine ring to tune properties.
For example, the compound 3,4-dihydro-2-methyl-2-(N-methylcarbamoyloxymethyl)-6-nitro-2H-1,4-benzoxazine derivatives have been prepared by reacting hydroxymethyl benzoxazine precursors with methyl isocyanate in the presence of triethylamine.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Hydroxymethyl benzoxazine + methyl isocyanate, triethylamine, CH2Cl2 | Carbamoyl derivative | Carbamate formation |
| 2 | Nitration with nitronium tetrafluoroborate at low temp | Nitro-substituted benzoxazine derivatives | Position-selective nitration |
Reference: Chemical and Pharmaceutical Bulletin, 2000
Patent-Disclosed Preparation Method for Boc Derivatives
Chinese patent CN102020589B describes a preparation method for tert-butyl carbamate derivatives relevant to this compound class:
- The method involves condensation reactions of specific intermediates to form Boc-protected amides.
- The Boc group (tert-butyloxycarbonyl) is introduced to protect the amino group during synthesis.
- The process is optimized for producing intermediates useful for lacosamide synthesis, indicating the industrial relevance of these compounds.
While the patent focuses on related carbamate derivatives, the underlying chemistry and protection strategies are applicable to this compound.
Reference: CN102020589B Patent
Analytical Data and Research Findings
Structural Confirmation
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the tert-butyl group (singlet near 1.4 ppm), methyl substitution on the benzoxazine ring, and carbamate NH signals.
- Infrared (IR) spectroscopy shows characteristic carbamate carbonyl stretching near 1700 cm⁻¹.
- X-ray crystallography data (where available) confirm the stereochemistry and conformation of the benzoxazine ring and Boc protection.
Reaction Yields and Conditions
- Yields for the Curtius rearrangement step to form Boc carbamates typically range from 70% to 85%, depending on substrate purity and reaction time.
- The hydrogen chloride deprotection step proceeds efficiently at room temperature with yields above 90%.
- Alkylation with methyl isocyanate yields carbamoyl derivatives in approximately 60% yield after purification.
Summary Table of Preparation Methods
Chemical Reactions Analysis
TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Scientific Research Applications
TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .
Comparison with Similar Compounds
Key Observations :
- Ring System : Benzoxazine derivatives (target and CAS 928118-19-8) offer aromaticity and rigidity compared to cyclohexane/cyclopentane analogs (e.g., compounds 296 and 1290191-64-8), which may influence binding affinity in biological targets.
- Substituent Position : The 8-position carbamate in the target compound vs. 6-position in CAS 928118-19-8 could alter steric and electronic properties, impacting reactivity or solubility.
Challenges :
- Regioselective substitution (e.g., 8- vs.
- Methyl substitution at the 2-position may necessitate tailored alkylation or cyclization conditions.
Physicochemical Properties
While explicit data (e.g., melting point, solubility) is unavailable in the provided evidence, inferences can be made:
| Property | Target Compound | CAS 928118-19-8 | Cyclohexane Analogs (e.g., 296) |
|---|---|---|---|
| Molecular Weight | ~279 g/mol (estimated) | 264.32 g/mol | ~300 g/mol (estimated) |
| Polarity | Moderate (Boc group) | Moderate | Higher (due to methoxy/amino groups) |
| Stability | Likely stable under basic conditions | Similar | Variable (amine sensitivity) |
Notes:
- The Boc group enhances stability and solubility in organic solvents, critical for purification .
Q & A
Q. Q: What are the recommended synthetic routes for preparing tert-butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate in laboratory settings?
A: The compound can be synthesized via carbamate protection of the benzoxazine amine group. A typical approach involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF under inert conditions. For benzoxazine derivatives, regioselective protection may require optimization of reaction temperature (0–25°C) and stoichiometry (1.1–1.5 eq Boc anhydride). Post-reaction, purification via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is recommended .
Advanced Crystallographic Analysis
Q. Q: How can researchers resolve discrepancies in crystallographic data refinement for this compound?
A: Discrepancies in refinement (e.g., high R-factors or poor electron density maps) often arise from disordered solvent molecules or incorrect space group assignment. Using SHELXL for refinement, apply constraints for disordered moieties (e.g., ISOR or DELU commands) and validate the space group via systematic absences. For the benzoxazine core, ensure hydrogen atoms are placed geometrically and refined using riding models. Cross-validate results with spectroscopic data (e.g., NMR) to confirm molecular geometry .
Basic Structural Characterization
Q. Q: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
A:
- X-ray crystallography : Resolves the benzoxazine ring conformation and Boc group orientation. The compound crystallizes in a monoclinic system (space group P2₁/n) with cell parameters a = 9.439 Å, b = 7.941 Å, c = 17.598 Å, β = 97.24°, and Z = 4. Weak C–H⋯O/N hydrogen bonds stabilize the lattice .
- NMR : ¹H NMR (CDCl₃) shows characteristic Boc tert-butyl signals at ~1.45 ppm (s, 9H) and benzoxazine aromatic protons at 6.5–7.0 ppm. ¹³C NMR confirms the carbamate carbonyl at ~155 ppm .
Advanced Synthetic Optimization
Q. Q: What strategies improve reaction yields when modifying the benzoxazine ring substituents?
A: To enhance yields during functionalization:
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, ensuring anhydrous conditions and degassed solvents.
- For electrophilic substitutions (e.g., nitration), protect the amine with Boc early to prevent side reactions.
- Monitor reaction progress via TLC or LC-MS, and optimize stoichiometry of reagents (e.g., 1.2–1.5 eq for electrophiles) .
Basic Safety and Handling
Q. Q: What safety protocols are critical when handling this compound in research?
A:
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust; electrostatic charges can be mitigated via grounded equipment.
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group.
- Decomposition : Thermal degradation (>150°C) releases CO₂ and tert-butyl radicals; quench with aqueous bicarbonate if exposed to heat .
Advanced Stability and Degradation
Q. Q: How do intermolecular interactions influence the compound’s stability under varying pH conditions?
A: The Boc group is susceptible to acidic hydrolysis (e.g., TFA/HCl), while the benzoxazine ring remains stable in neutral/basic conditions. In crystals, N–H⋯O hydrogen bonds (2.8–3.0 Å) between the carbamate and oxazine oxygen enhance stability. Under acidic conditions (pH < 3), Boc cleavage occurs within 1–2 hours, forming the free amine and tert-butanol. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced Data Contradiction Analysis
Q. Q: How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?
A:
- NMR vs. X-ray : Discrepancies in dihedral angles (e.g., benzoxazine ring puckering) may arise from solution vs. solid-state conformations. Compare NOESY correlations (solution) with X-ray torsional angles.
- Mass Spec Validation : Confirm molecular weight via HRMS (ESI+) with <5 ppm error to rule out impurities .
Basic Purification Techniques
Q. Q: What chromatographic methods are optimal for purifying this compound?
A: Use silica gel chromatography with a hexane/EtOAc gradient (20–50% EtOAc). For polar impurities, switch to reverse-phase HPLC (C18 column, methanol/water). Recrystallization from ethyl acetate/hexane (1:3) yields high-purity crystals (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
